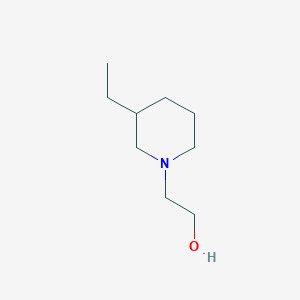
4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide, also known as EMD-386088, is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pain management. It has been shown to have anxiolytic and anti-depressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression disorders. Additionally, 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide has been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Mechanism of Action
The exact mechanism of action of 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide is not fully understood. However, it has been suggested that it acts as a selective antagonist of the alpha-2C adrenoceptor, which is involved in the regulation of neurotransmitter release. By blocking this receptor, 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide may increase the release of certain neurotransmitters such as norepinephrine and serotonin, leading to its anxiolytic, anti-depressant, and analgesic effects.
Biochemical and Physiological Effects:
4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase the levels of norepinephrine and serotonin in the brain, which are neurotransmitters involved in mood regulation. Additionally, 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide has been found to decrease the levels of corticosterone, a hormone that is released in response to stress. These effects suggest that 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide may have potential therapeutic applications in the treatment of anxiety and depression disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide in lab experiments is its selectivity for the alpha-2C adrenoceptor, which allows for more targeted studies of the receptor's role in neurotransmitter release. Additionally, 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide has been found to have low toxicity in animal studies, making it a safer alternative to other compounds that may have similar effects.
One limitation of using 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide in lab experiments is its limited availability and high cost. Additionally, the exact mechanism of action of 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide. One potential direction is the development of more selective compounds that target the alpha-2C adrenoceptor. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide and its potential therapeutic applications in the treatment of anxiety, depression, and chronic pain. Finally, the use of 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide in combination with other compounds may lead to more effective treatments for these disorders.
Synthesis Methods
The synthesis of 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide involves the reaction of 4-ethoxybenzoic acid with N-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide.
properties
IUPAC Name |
4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-14-6-4-12(5-7-14)15(18)17(2)13-8-10-16-11-9-13/h4-7,13,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPMRCGPTFDBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine](/img/structure/B7556591.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)










![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)